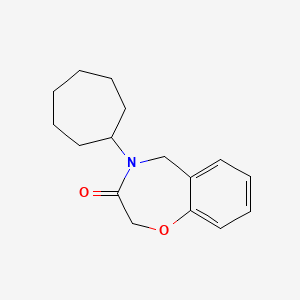

4-cycloheptyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cycloheptyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.349. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer-Assisted Solution-Phase Synthesis

The polymer-assisted solution-phase (PASP) synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones has been developed, using salicylic aldehydes, alpha-bromo acetic acid esters, and primary amines. This method significantly simplifies the workup process and avoids the use of protecting groups, facilitating the generation of larger sets of screening compounds (Carreras, Scherkenbeck, & Paulitz, 2005).

Efficient One-Pot Synthesis Method

A one-pot synthesis method for 2-substituted 4-aryl-4,5-dihydro-3,1-benzoxazepine derivatives has been developed. This efficient method under mild conditions involves the reaction of 2-(2-aminophenyl)ethanols with acid chlorides, followed by dehydration with POCl3 (Fukamachi, Konishi, & Kobayashi, 2011).

Novel Tricyclic Heterocycles Synthesis

The synthesis of novel tricyclic heterocycles, specifically 4,5-dihydro[1,2,4]triazolo[3,2-d][1,5]benzoxazepine derivatives, has been achieved. This process involves cycloaddition and consecutive ring expansion, offering insights into mechanistic aspects of such reactions (Meng et al., 2007).

Synthesis of Benzoxazepine with Anti-Tubercular Activity

A method for constructing 1,4-benzoxazine and benzoxazepine derivatives with significant anti-tubercular activity against Mycobacterium tuberculosis H37RV has been reported. This involves AgNO3 catalyzed cyclization of propargyloxy sulfonamides (Karunanidhi et al., 2016).

Benzoxazepine-5(2H)-Ones Derivatives Synthesis

A metal-free synthetic protocol for 1,4-benzoxazepine-5(2H)-one derivatives has been developed. This involves Ugi reaction and K2CO3 mediated regioselective cyclization, resulting in good to excellent yields (Pandey, Kumar, Kant, & Chauhan, 2014).

Novel 5-HT1A Receptor Agonists

New 1,4-benzoxazepine derivatives have been synthesized and evaluated as 5-HT1A receptor agonists with potent anti-ischemic effects. These compounds have shown remarkable neuroprotective activity in specific cerebral models (Kamei et al., 2001).

Anticonvulsant Agents

A series of benzoxazepine derivatives have been synthesized and screened for their anticonvulsant activity. Specific compounds have shown potent effects and were compared with reference drugs like phenytoin sodium and lamotrigine (Bajaj, Archana, & Kumar, 2004).

Properties

IUPAC Name |

4-cycloheptyl-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-16-12-19-15-10-6-5-7-13(15)11-17(16)14-8-3-1-2-4-9-14/h5-7,10,14H,1-4,8-9,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMIVKXRAGPMRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CC3=CC=CC=C3OCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-2-furamide](/img/structure/B2404936.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2404939.png)

![9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid](/img/no-structure.png)

![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)

![2-[(4-Benzoylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2404952.png)